molecular formula C26H30N2O2 B12638152 4'-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1'-biphenyl]-4-carboxamide CAS No. 920270-08-2

4'-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1'-biphenyl]-4-carboxamide

Cat. No.: B12638152
CAS No.: 920270-08-2
M. Wt: 402.5 g/mol
InChI Key: ZFHZEMIYKHGWHW-UHFFFAOYSA-N
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Description

4’-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide is a complex organic compound that features a biphenyl core substituted with a hexyloxy group and a pyridin-2-yl ethyl carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl core. The hexyloxy group can be introduced via an etherification reaction, while the carboxamide moiety is formed through an amide coupling reaction. Common reagents used in these reactions include hexyl bromide for etherification and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4’-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hexyloxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products

    Oxidation: Hexyloxy group oxidation can yield hexanoic acid.

    Reduction: Reduction of the carboxamide group can produce the corresponding amine.

    Substitution: Electrophilic aromatic substitution can introduce various functional groups onto the biphenyl core.

Scientific Research Applications

4’-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or liquid crystals.

Mechanism of Action

The mechanism of action of 4’-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The pyridin-2-yl group can coordinate with metal ions, potentially affecting enzymatic activity or receptor binding. The biphenyl core provides a rigid scaffold that can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4’-(Methoxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide
  • 4’-(Butoxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide
  • 4’-(Octyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide

Uniqueness

4’-(Hexyloxy)-N-[2-(pyridin-2-yl)ethyl][1,1’-biphenyl]-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The hexyloxy group provides hydrophobic character, while the pyridin-2-yl ethyl carboxamide moiety offers potential for metal coordination and biological activity.

Properties

CAS No.

920270-08-2

Molecular Formula

C26H30N2O2

Molecular Weight

402.5 g/mol

IUPAC Name

4-(4-hexoxyphenyl)-N-(2-pyridin-2-ylethyl)benzamide

InChI

InChI=1S/C26H30N2O2/c1-2-3-4-7-20-30-25-15-13-22(14-16-25)21-9-11-23(12-10-21)26(29)28-19-17-24-8-5-6-18-27-24/h5-6,8-16,18H,2-4,7,17,19-20H2,1H3,(H,28,29)

InChI Key

ZFHZEMIYKHGWHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=CC=CC=N3

Origin of Product

United States

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